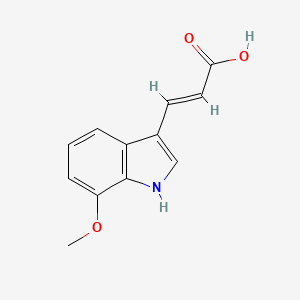
2-Propenoic acid,3-(7-methoxy-1h-indol-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-(7-methoxy-1H-indol-3-yl)- is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a propenoic acid moiety attached to a methoxy-substituted indole ring, making it a unique structure with potential biological significance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(7-methoxy-1H-indol-3-yl)- typically involves the reaction of 7-methoxyindole with propenoic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction . The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 3-(7-methoxy-1H-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the propenoic acid moiety to a more saturated form.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of saturated acids and alcohols.
Substitution: Formation of halogenated and nitro-substituted indole derivatives.
Applications De Recherche Scientifique
2-Propenoic acid, 3-(7-methoxy-1H-indol-3-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 3-(7-methoxy-1H-indol-3-yl)- involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(7-methyl-1H-indol-3-yl)propanoic acid: Another indole derivative with similar structural features but different functional groups.
3-(5-methoxy-1H-indol-3-yl)propanoic acid: Similar indole structure with a methoxy group at a different position.
Uniqueness
2-Propenoic acid, 3-(7-methoxy-1H-indol-3-yl)- is unique due to its specific substitution pattern and the presence of the propenoic acid moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
(E)-3-(7-methoxy-1H-indol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H11NO3/c1-16-10-4-2-3-9-8(5-6-11(14)15)7-13-12(9)10/h2-7,13H,1H3,(H,14,15)/b6-5+ |
Clé InChI |
USESRNGDOHOKEH-AATRIKPKSA-N |
SMILES isomérique |
COC1=CC=CC2=C1NC=C2/C=C/C(=O)O |
SMILES canonique |
COC1=CC=CC2=C1NC=C2C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



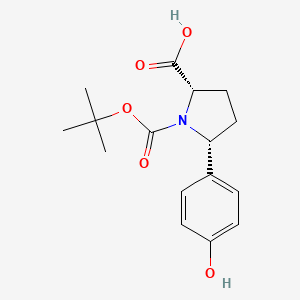
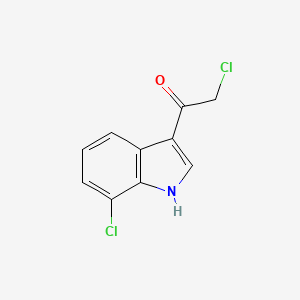



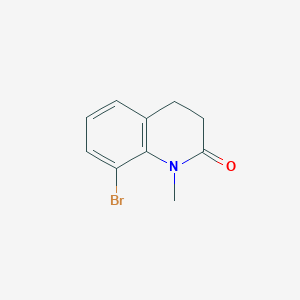
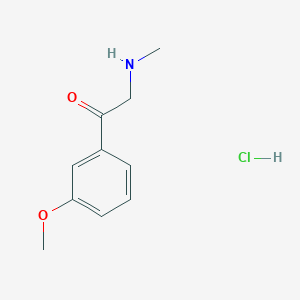
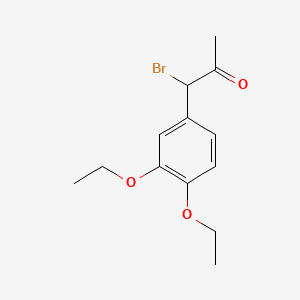
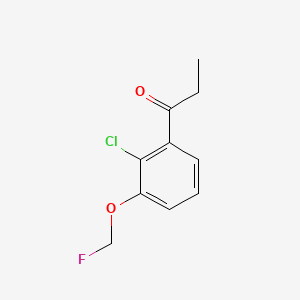
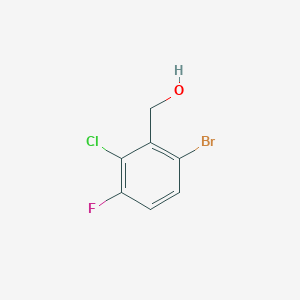
![(3R)-4-[2-(3H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B14048506.png)

![6-(4-(Azetidin-3-yloxy)benzyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B14048537.png)
